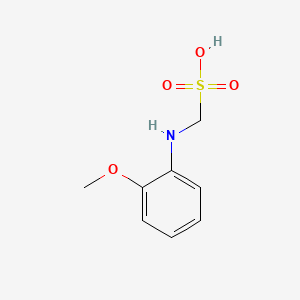
o-Anisidinomethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Anisidinomethanesulfonic acid is a useful research compound. Its molecular formula is C8H11NO4S and its molecular weight is 217.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7549. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
o-Anisidinomethanesulfonic acid, a sulfonic acid derivative, has garnered attention in various scientific applications due to its unique chemical properties. This article explores its applications across different fields, including biochemistry, pharmaceuticals, and analytical chemistry, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its sulfonic acid group attached to an anisidine structure. Its chemical formula is C10H13N1O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and solubility in water. This compound is often used as a pH indicator and buffer in various biochemical assays.
pH Buffering Agent
This compound serves as an effective buffering agent in biochemical experiments. It maintains a stable pH environment essential for enzyme activity and protein stability. The compound's buffering capacity is particularly valuable in studies involving enzymatic reactions where pH fluctuations can significantly impact outcomes.
Case Study: Enzyme Kinetics
In a study evaluating the activity of a specific enzyme, researchers used this compound as a buffer. They reported that maintaining the pH within a narrow range improved enzyme stability and activity, leading to more reliable kinetic measurements.
Pharmaceutical Applications
The compound is also explored for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for drug formulation targeting inflammatory diseases.
Data Table: Potential Therapeutic Uses
| Application Area | Potential Use | Evidence Level |
|---|---|---|
| Anti-inflammatory | Treatment of chronic inflammatory diseases | Preliminary studies |
| Drug formulation | Development of topical formulations | Ongoing research |
Chromatography
In analytical chemistry, this compound has been utilized as a reagent in thin-layer chromatography (TLC). Its ability to form complexes with various compounds enhances the detection limits of substances being analyzed.
Case Study: TLC Analysis
A research study demonstrated that using this compound in TLC allowed for the separation and identification of complex mixtures found in natural products. The study highlighted its effectiveness in enhancing the visibility of certain analytes under UV light.
Eigenschaften
CAS-Nummer |
93-13-0 |
|---|---|
Molekularformel |
C8H11NO4S |
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
(2-methoxyanilino)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO4S/c1-13-8-5-3-2-4-7(8)9-6-14(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
WJORFFDFYBZRJH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCS(=O)(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1NCS(=O)(=O)O |
Key on ui other cas no. |
93-13-0 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















